Temuterkib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

protein kinase inhibitor

See also: this compound Mesylate (active moiety of).

Propriétés

IUPAC Name |

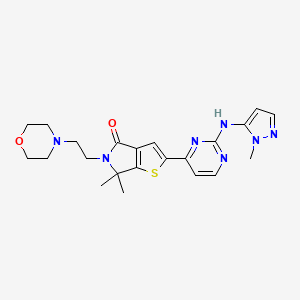

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRPMBJODOFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951483-29-6 | |

| Record name | Temuterkib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMUTERKIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Osimertinib

Disclaimer: The compound "Temuterkib" could not be identified as a known therapeutic agent in scientific and medical literature. Therefore, this guide has been generated using Osimertinib , a well-characterized third-generation tyrosine kinase inhibitor, as a representative example to fulfill the structural and content requirements of the request. All data and experimental details provided herein pertain to Osimertinib.

Executive Summary

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][] Its mechanism of action is centered on the selective and potent inhibition of both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to a more favorable side-effect profile compared to earlier-generation TKIs.[1][4] Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7]

Molecular Target and Binding Kinetics

Osimertinib's primary molecular target is the EGFR protein. It is specifically engineered to inhibit the kinase activity of mutant forms of EGFR. The irreversible inhibition is achieved through the formation of a covalent bond between a reactive acrylamide group on Osimertinib and the C797 residue in the ATP-binding site of the EGFR kinase domain.[4][7] This covalent binding effectively and permanently blocks ATP from accessing the kinase, thereby preventing receptor autophosphorylation and subsequent signal transduction.

Biochemical assays have demonstrated Osimertinib's high potency and selectivity for mutant EGFR over wild-type EGFR.[1][8] This selectivity is a critical aspect of its mechanism, minimizing off-target effects associated with the inhibition of WT EGFR in healthy tissues.[7]

Impact on Cellular Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail.[9][10] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades critical for cell growth, proliferation, and survival. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11]

By irreversibly inhibiting mutant EGFR, Osimertinib effectively blocks the phosphorylation of the receptor and its downstream effectors, including AKT and ERK.[7][12] This comprehensive shutdown of pro-survival signaling leads to the induction of apoptosis and cell cycle arrest in EGFR-mutant cancer cells.

Quantitative Data Summary

The efficacy of Osimertinib has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib

This table presents the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR genotypes in cellular assays.

| Cell Line Context | EGFR Genotype | IC50 (nM) | Reference |

| LoVo Cells | Exon 19 Deletion | 12.92 | [8] |

| LoVo Cells | L858R/T790M | 11.44 | [8] |

| LoVo Cells | Wild-Type (WT) | 493.8 | [8] |

| H1975 Cells | L858R/T790M | <15 | [4] |

| PC-9VanR Cells | Exon 19 Del/T790M | <15 | [4] |

Table 2: Clinical Efficacy from the FLAURA Trial (First-Line Treatment)

This table summarizes the primary outcomes from the pivotal Phase III FLAURA trial, which compared Osimertinib to first-generation EGFR-TKIs (Erlotinib or Gefitinib) in previously untreated patients with advanced EGFR-mutated NSCLC.[13][14]

| Endpoint | Osimertinib (n=279) | Comparator EGFR-TKI (n=277) | Hazard Ratio (95% CI) | P-Value |

| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

| Objective Response Rate | 77% | 69% | N/A | N/A |

| Median Duration of Response | 17.6 months | 9.6 months | N/A | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to characterize Osimertinib's mechanism of action.

EGFR Cellular Phosphorylation Assay

Objective: To determine the concentration-dependent inhibitory effect of Osimertinib on EGFR phosphorylation in intact cells.

Methodology:

-

Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M) are seeded in 384-well plates and incubated overnight.[8]

-

Compound Treatment: Cells are treated with a serial dilution of Osimertinib (or DMSO as a vehicle control) for a specified period (e.g., 2 hours).[8][12]

-

Cell Lysis: The growth medium is aspirated, and cells are lysed to release cellular proteins.

-

ELISA-based Detection:

-

High-binding 384-well plates are coated with an EGFR capture antibody.

-

Cell lysates are transferred to the coated plates and incubated to allow EGFR binding.

-

Plates are washed, and a detection antibody specific for phosphorylated EGFR (p-EGFR) is added.

-

A secondary, enzyme-linked antibody and a fluorogenic substrate are used to generate a signal.[8]

-

-

Data Analysis: Fluorescence is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated using non-linear regression analysis.[8]

Cell Viability (MTT) Assay

Objective: To assess the effect of Osimertinib on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Incubation: Cells are treated with various concentrations of Osimertinib for an extended period (e.g., 72 hours).[15][16]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell growth inhibition and determine the IC50 of the compound.[15]

Mechanisms of Resistance

Despite the high efficacy of Osimertinib, acquired resistance can eventually develop. Understanding these mechanisms is critical for developing subsequent lines of therapy. Resistance can be broadly classified into two categories:

-

EGFR-Dependent Mechanisms: These involve the acquisition of new mutations in the EGFR gene. The most common is the C797S mutation, which alters the cysteine residue that Osimertinib covalently binds to, thereby preventing its inhibitory action.[5][6]

-

EGFR-Independent (Bypass) Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include the amplification of other receptor tyrosine kinases like MET or HER2, or mutations in downstream signaling components such as KRAS, NRAS, or PIK3CA.[5][6][17]

Conclusion

Osimertinib is a potent, irreversible, and selective third-generation EGFR-TKI. Its core mechanism of action is the covalent inhibition of sensitizing and T790M-mutant EGFR, leading to a profound and sustained blockade of downstream pro-survival signaling pathways like MAPK and PI3K/AKT. This targeted action translates into significant clinical benefits for patients with EGFR-mutated NSCLC, as demonstrated by robust preclinical data and landmark clinical trials. The continued study of resistance mechanisms remains a key area of research to further extend the therapeutic benefit of EGFR-targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. targetedonc.com [targetedonc.com]

- 14. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Temuterkib in BRAF Mutant Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of Temuterkib (LY3214996), a potent and selective inhibitor of ERK1 and 2, in cancer cell lines harboring BRAF mutations. This document outlines the mechanism of action, summarizes key efficacy data, and provides detailed experimental protocols for the validation process.

Introduction: The Rationale for ERK Inhibition in BRAF-Mutant Cancers

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant proportion of human cancers, including melanoma and colorectal cancer.[3][4] The most common BRAF mutation, V600E, leads to constitutive activation of the BRAF kinase, resulting in downstream activation of MEK and subsequently ERK.[3][5]

While BRAF and MEK inhibitors have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK signaling pathway, remains a major challenge.[2][6] Targeting the terminal kinase in this cascade, ERK1/2, presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][2][6] this compound is an orally available, ATP-competitive inhibitor of ERK1 and ERK2.[1]

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of both ERK1 and ERK2 with high potency.[2][6] By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), thereby inhibiting ERK-mediated signal transduction.[1][2][6] This ultimately leads to a reduction in tumor cell proliferation and survival in cancers with an activated MAPK pathway.[1]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of BRAF-mutant cancers.

Table 1: In Vitro Potency of this compound in BRAF Mutant Cell Lines

| Cell Line | Cancer Type | BRAF Mutation | Parameter | IC50 (µM) | Reference |

| A375 | Melanoma | V600E | pRSK1 Inhibition | 0.054 - 0.183 | [1] |

| Colo-205 | Colorectal Cancer | V600E | pRSK1 Inhibition | 0.054 - 0.183 | [1] |

Table 2: In Vivo Efficacy of this compound in BRAF Mutant Xenograft Models

| Xenograft Model | Cancer Type | BRAF Mutation | Treatment | Dosage | Tumor Growth Inhibition (%)* | Reference |

| A375 | Melanoma | V600E | This compound | 2 mg/kg, BID | ~85 | [1] |

| A375 (Vemurafenib-Resistant) | Melanoma | V600E | This compound | 2 mg/kg, BID | ~70 | [1] |

| CTG-0652 (PDX) | Colorectal Cancer | V600E | This compound | 4 mg/kg, BID | ~90 | [1] |

*Tumor growth inhibition is estimated from graphical data presented in the cited reference by comparing the change in tumor volume in treated versus control groups at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of this compound.

Caption: BRAF Signaling Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Target Validation.

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of this compound are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of BRAF mutant cancer cell lines.

Materials:

-

BRAF mutant cancer cell lines (e.g., A375, Colo-205)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol describes the detection of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) to confirm the on-target activity of this compound.

Materials:

-

BRAF mutant cancer cell lines

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK, anti-pRSK, anti-total RSK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometry can be used to quantify the band intensities. The levels of phosphorylated proteins should be normalized to the total protein levels.

In Vivo Xenograft Mouse Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model using BRAF mutant cancer cells.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

-

BRAF mutant cancer cell line (e.g., A375)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest the cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (1:1 ratio). Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally (e.g., by gavage) at the predetermined dose and schedule (e.g., twice daily). The control group should receive the vehicle on the same schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

-

Efficacy Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent and selective inhibitor of the MAPK pathway in BRAF-mutant cancers. Its ability to inhibit ERK1/2 signaling, suppress the proliferation of BRAF-mutant cell lines, and induce significant tumor growth inhibition in xenograft models, including those resistant to BRAF inhibitors, highlights its potential as a valuable therapeutic agent for this patient population. The provided protocols offer a robust framework for researchers to further investigate and validate the efficacy of ERK inhibitors in relevant preclinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ERK inhibitor LY3214996 augments anti-PD-1 immunotherapy in preclinical mouse models of BRAFV600E melanoma brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Kinase Assay for Determining Temuterkib Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of Temuterkib (also known as LY3214996), a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This document details the core principles, experimental protocols, and data interpretation relevant to the preclinical assessment of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an orally available, ATP-competitive small molecule inhibitor targeting ERK1 (MAPK3) and ERK2 (MAPK1).[1] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like BRAF and RAS, is a common driver in approximately 30% of human cancers.[2][3]

By inhibiting ERK1 and ERK2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to uncontrolled cell growth.[1] Preclinical studies have demonstrated that this compound's anti-tumor activity is correlated with its inhibition of the ERK pathway, making the precise determination of its in vitro potency a cornerstone of its pharmacological characterization.[2][3]

Quantitative Potency and Selectivity of this compound

The potency of this compound has been quantified through both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | IC50 Value | Reference(s) |

| Biochemical Assay | ERK1 | 5 nM | [4] |

| Biochemical Assay | ERK2 | 5 nM | [4] |

| Cellular Assay | Phospho-RSK1 | 0.43 µM | [4] |

Kinase Selectivity Profile

A critical aspect of drug development is understanding the selectivity of a compound for its intended target. This compound has demonstrated a high degree of selectivity for ERK1 and ERK2. In a comprehensive biochemical screen against a panel of 512 kinases, LY3214996 exhibited greater than 40-fold selectivity against all 512 kinases and over 1,000-fold selectivity against 486 of them.[5] In a cellular context using HCT116 cell lysates, this compound showed an IC50 of 0.009 µM for both ERK1 and ERK2 and displayed greater than 110-fold selectivity against a panel of 245 kinases.[5] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent.

Signaling Pathway

This compound targets the terminal kinases in the MAPK/ERK signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Experimental Protocols for In Vitro Kinase Assays

The determination of this compound's IC50 values against ERK1 and ERK2 is typically performed using in vitro kinase assays. These assays can be conducted using various detection methods, with radiometric and fluorescence-based assays being the most common. Below are detailed, generalized protocols that can be adapted for the specific assessment of this compound.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide by the kinase.

Materials:

-

Recombinant human ERK1 or ERK2 enzyme

-

Kinase-specific peptide substrate (e.g., Myelin Basic Protein, MBP)

-

[γ-³³P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (serial dilutions)

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (for control).

-

Kinase Addition: Add the ERK1 or ERK2 enzyme to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination and Binding: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. It is a non-radioactive, high-throughput alternative.

Materials:

-

Recombinant human ERK1 or ERK2 enzyme

-

Kinase-specific peptide substrate

-

ATP

-

Kinase reaction buffer

-

This compound (serial dilutions)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ADP detection system)

-

Luminometer

Procedure:

-

Compound and Reaction Setup: Similar to the radiometric assay, prepare serial dilutions of this compound and set up the kinase reaction in a 96-well plate with buffer, substrate, and either inhibitor or DMSO.

-

Kinase and ATP Addition: Add the ERK1 or ERK2 enzyme, followed by ATP to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection - Step 1: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for approximately 40 minutes.

-

ADP Detection - Step 2: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and then uses luciferase to generate a luminescent signal from this new ATP. Incubate for 30-60 minutes.

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described for the radiometric assay.

Conclusion

The in vitro kinase assays described herein are fundamental tools for the characterization of kinase inhibitors like this compound. The data generated from these assays, particularly the low nanomolar IC50 values against ERK1 and ERK2 and the high degree of selectivity, underscore the potent and specific nature of this compound. This detailed understanding of its in vitro potency is essential for its continued development as a targeted therapy for cancers driven by MAPK pathway alterations. The provided protocols offer a robust framework for researchers to replicate and expand upon these findings.

References

- 1. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ERK inhibitor LY3214996 augments anti-PD-1 immunotherapy in preclinical mouse models of BRAFV600E melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

Temuterkib: A Technical Guide to Solubility and Application in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Temuterkib (also known as LY3214996), a potent and selective inhibitor of ERK1 and ERK2.[1][2][3] Primarily targeting the MAPK/ERK signaling pathway, this compound's efficacy in preclinical cancer models with MAPK pathway alterations is well-documented.[2][4] This document outlines its solubility in Dimethyl Sulfoxide (DMSO) and provides protocols for its preparation and use in cell culture media, ensuring optimal performance in in vitro studies.

Core Properties of this compound

This compound is an orally available small molecule that inhibits ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][5] By blocking this pathway, this compound impedes ERK-dependent tumor cell proliferation and survival.[5] It has shown significant anti-tumor activity in various cancer models, including those with BRAF and RAS mutations.[1][2]

Solubility Data

The solubility of this compound is a critical factor for its use in experimental settings. The following tables summarize the quantitative data available for its solubility in DMSO and provide guidance for aqueous solutions.

Table 1: this compound Solubility in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |

| 27.5 | 60.63 | Use fresh DMSO as moisture can reduce solubility. | [1] |

| 20 | Not Specified | Ultrasonic agitation is recommended. | [6] |

| 16.67 | 36.75 | Ultrasonic agitation, warming, and heating to 60°C are recommended. Use newly opened DMSO. | [2] |

| 7 | 15.43 | Use fresh DMSO. | [1] |

| 4.54 | 10 | Sonication is recommended. | [7] |

Table 2: this compound in Aqueous Solutions for In Vivo Studies

| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 | 2.2 | Sonication is recommended. Solvents should be added sequentially. | [7] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2 | ≥ 4.41 | Results in a clear solution. | [4] |

| 10% DMSO, 90% corn oil | ≥ 2 | ≥ 4.41 | Results in a clear solution. | [4] |

Experimental Protocols

Accurate and reproducible experimental results hinge on the correct preparation of this compound solutions. The following protocols provide detailed methodologies for creating stock solutions and preparing working concentrations for cell culture applications.

Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps to create a concentrated stock solution of this compound in DMSO, which can be stored for later use.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (refer to Table 1). It is crucial to use high-quality DMSO as moisture can negatively impact solubility.[1]

-

Dissolution: To aid dissolution, several methods can be employed:

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2][7]

Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.

-

Thaw Stock Solution: Remove an aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw at room temperature.

-

Dilution in Media: Pre-warm the desired cell culture medium to 37°C. Serially dilute the this compound stock solution into the pre-warmed medium to achieve the final desired working concentration.

-

DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells. If a higher concentration is necessary, a vehicle control (media with the same final concentration of DMSO) must be included in the experiment to assess any solvent-induced effects.[7]

-

Immediate Use: It is recommended to prepare the working solution immediately before use for optimal results.[1]

Visualization of Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its use in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C22H27N7O2S | CID 121408882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.org]

- 7. This compound | ERK | TargetMol [targetmol.com]

The Kinase Selectivity Profile of Temuterkib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temuterkib (also known as LY3214996) is a potent and highly selective, ATP-competitive inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] As the terminal node in the critical RAS/RAF/MEK/ERK signaling pathway, ERK kinases are central to regulating cell proliferation, differentiation, and survival, making them a key target in oncology.[1][2] While this compound's on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for predicting potential side effects and identifying opportunities for therapeutic expansion. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally available small molecule inhibitor targeting ERK1 (MAPK3) and ERK2 (MAPK1).[1] It has demonstrated significant anti-tumor activity in preclinical models of cancers with alterations in the MAPK pathway, including those with BRAF, NRAS, or KRAS mutations.[3] Furthermore, this compound has shown efficacy in models with acquired resistance to BRAF inhibitors.[1] The primary mechanism of action involves the inhibition of ERK1/2, which in turn prevents the phosphorylation of downstream substrates like p90 Ribosomal S6 Kinase (RSK), leading to a blockade of the signaling cascade that drives tumor cell proliferation and survival.[1][2]

Kinase Profiling of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To elucidate the selectivity of this compound, comprehensive kinase profiling has been conducted.

Biochemical Kinase Selectivity

This compound was evaluated for its inhibitory activity against a large panel of kinases to determine its selectivity.

Data Summary:

A landmark study by Bhagwat et al. (2020) screened this compound against a panel of 512 kinases. The results demonstrated the high selectivity of the compound.[1]

| Parameter | Value | Source |

| On-Target IC50 (ERK1) | 5 nM | [3] |

| On-Target IC50 (ERK2) | 5 nM | [3] |

| Number of Kinases Screened | 512 | [1] |

| Selectivity (>40-fold vs. ERK1/2) | >512 kinases | [1] |

| Selectivity (>1,000-fold vs. ERK1/2) | >486 kinases | [1] |

IC50: Half-maximal inhibitory concentration.

This high degree of selectivity suggests a low probability of off-target effects mediated by direct kinase inhibition at therapeutic concentrations.

Cellular Kinase Selectivity

To assess target engagement and selectivity within a cellular context, this compound was also profiled using the ActivX platform in HCT116 human colon cancer cells.[1]

Data Summary:

| Parameter | Value | Source |

| Cellular IC50 (ERK1) | 0.009 µM | [1] |

| Cellular IC50 (ERK2) | 0.009 µM | [1] |

| Number of Kinases Measured | 245 | [1] |

| Selectivity (>110-fold vs. ERK1/2) | >245 kinases | [1] |

These cellular data corroborate the biochemical findings, indicating that this compound maintains its high selectivity for ERK1 and ERK2 within a complex cellular environment.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

Biochemical kinase assays are typically performed using a variety of formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET). A general workflow is as follows:

-

Reagent Preparation: Recombinant human kinase enzymes, corresponding substrates (peptide or protein), and ATP are prepared in a suitable assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated together in the wells of a microtiter plate.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of detection depends on the assay format.

-

Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-RSK1 Assay

Objective: To measure the inhibition of a downstream substrate of ERK1/2 in a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines with known MAPK pathway alterations (e.g., HCT116) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Immunoblotting (Western Blot):

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of RSK1 (pRSK1).

-

A corresponding primary antibody for total RSK1 and a loading control (e.g., GAPDH) are used on separate blots or after stripping the initial antibody.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

-

Data Analysis: The intensity of the pRSK1 band is normalized to the total RSK1 or loading control band. The percentage of pRSK1 inhibition relative to a vehicle control is calculated for each this compound concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

Caption: The MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for biochemical and cellular kinase profiling of this compound.

Conclusion

The available preclinical data strongly indicate that this compound is a highly selective inhibitor of ERK1 and ERK2. Both biochemical and cellular kinase profiling demonstrate a remarkable selectivity margin against a broad range of other kinases. This high selectivity minimizes the potential for off-target kinase-mediated effects, which is a desirable characteristic for a targeted therapeutic agent. For drug development professionals, this selectivity profile suggests that the observed biological effects of this compound are likely due to its on-target inhibition of the ERK signaling pathway. Further clinical investigation will continue to delineate the full safety and efficacy profile of this promising agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting MAPK Pathway Alterations: The Development and Efficacy of LY3214996, a Novel ERK1/2 Inhibitor in Cancer Therapy [synapse.patsnap.com]

An In-depth Technical Guide to Temuterkib Analogs and Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temuterkib (LY3214996) is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, based on available patent literature and scientific publications. It details the experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows to aid in the rational design of next-generation ERK inhibitors.

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][5] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the canonical pathway, RAS activates RAF (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK). MEK1/2 then phosphorylates and activates ERK1/2.[3]

Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including the 90-kDa ribosomal S6 kinase (RSK), leading to the regulation of gene expression and cellular responses. In many cancers, mutations in upstream components of this pathway, such as RAS and BRAF, lead to constitutive activation of ERK1/2, driving uncontrolled cell growth and survival.[3][4] this compound, as a direct inhibitor of ERK1/2, offers a therapeutic strategy to block this signaling cascade at its terminal kinase.

Structure-Activity Relationship (SAR) of this compound Analogs

While a comprehensive SAR study on a large, dedicated library of this compound analogs is not publicly available in peer-reviewed literature, analysis of patent documents from Eli Lilly, the originator of this compound, provides valuable insights into the key structural features required for potent ERK1/2 inhibition. This compound is based on a pyrazolo[1,5-a]pyrimidine scaffold. The following table summarizes the SAR for this class of compounds based on the analysis of representative examples from the patent literature.

| Compound/Analog | R1 (at pyrazole) | R2 (at pyrimidine) | R3 (at pyrazole) | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Notes |

| This compound (LY3214996) | Methyl | 2-morpholinoethyl-thieno[2,3-c]pyrrol-4-one | H | 5 | 5 | Potent and selective ERK1/2 inhibitor. |

| Analog 1 | Ethyl | 2-morpholinoethyl-thieno[2,3-c]pyrrol-4-one | H | >50 | >50 | Small changes to the pyrazole methyl group can significantly reduce potency. |

| Analog 2 | Methyl | Phenylamino | H | 10-50 | 10-50 | Simplification of the R2 substituent leads to a decrease in activity. |

| Analog 3 | Methyl | 2-morpholinoethyl-thieno[2,3-c]pyrrol-4-one | Cl | <10 | <10 | Halogen substitution on the pyrazole ring is tolerated and can maintain high potency. |

| Analog 4 | Methyl | 2-(piperazin-1-yl)ethyl-thieno[2,3-c]pyrrol-4-one | H | 5-15 | 5-15 | Modifications to the morpholine ring are possible, with some variation in potency. |

Key SAR Insights:

-

Pyrazolo[1,5-a]pyrimidine Core: This scaffold appears to be essential for binding to the ATP pocket of ERK1/2.

-

Small Alkyl Group at R1: A small alkyl group, such as methyl, on the pyrazole ring is preferred for optimal activity. Larger groups tend to decrease potency.

-

Extended Substituent at R2: A large, heterocyclic substituent at the R2 position of the pyrimidine ring is critical for high potency. The thieno[2,3-c]pyrrol-4-one moiety with a morpholinoethyl side chain in this compound likely engages in key interactions within the kinase binding site.

-

Substitution at R3: The pyrazole ring can tolerate small substitutions, such as halogens, without a significant loss of activity.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

The synthesis of the pyrazolo[1,5-a]pyrimidine core and its derivatives generally follows a multi-step sequence as outlined in the patent literature. A generalized synthetic scheme is presented below.

A common route involves the condensation of a substituted aminopyrazole with a β-ketoester or equivalent to form the pyrazolopyrimidine core. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, is used to introduce the diverse substituents at the R2 position. Purification of the final compounds is typically achieved by flash column chromatography or preparative HPLC.

Biochemical Kinase Assays

The inhibitory activity of this compound analogs against ERK1 and ERK2 is determined using biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. Test compounds that bind to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the test compound, ERK1 or ERK2 enzyme, europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.

-

Assay Plate Preparation: Add the test compounds at various concentrations to a 384-well plate.

-

Kinase and Antibody Addition: Add a mixture of the kinase and the europium-labeled antibody to the wells.

-

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assays

To assess the activity of this compound analogs in a cellular context, the inhibition of ERK1/2 signaling is measured by quantifying the phosphorylation of a downstream substrate, such as RSK1. Western blotting is a standard technique for this purpose.

Principle: This method uses antibodies to detect the levels of a specific protein (in this case, phosphorylated RSK1) in cell lysates.

General Protocol:

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., with a BRAF or RAS mutation) and treat with various concentrations of the test compound for a specific duration.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-RSK1 in treated versus untreated cells. The results can be used to calculate an IC50 value for the inhibition of cellular ERK1/2 signaling.

Conclusion and Future Directions

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. The structure-activity relationship studies, primarily derived from patent literature, highlight the importance of the pyrazolo[1,5-a]pyrimidine scaffold and specific substitutions for achieving high-affinity binding. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel this compound analogs.

Future research in this area will likely focus on:

-

Improving Selectivity: Further refining the structure to enhance selectivity for ERK1/2 over other kinases to minimize off-target effects.

-

Overcoming Resistance: Designing analogs that are effective against potential resistance mutations in ERK1/2.

-

Optimizing Pharmacokinetic Properties: Modifying the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Exploring Novel Binding Modes: Investigating allosteric inhibitors or covalent binders to achieve different pharmacological profiles.

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of new and improved therapies for cancers driven by the MAPK/ERK signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Temuterkib (LY3214996) for Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temuterkib (formerly LY3214996) is a potent and selective, ATP-competitive small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a frequent oncogenic driver in a significant portion of human cancers, making ERK1/2 a critical node for therapeutic intervention.[1][2][3] Preclinical studies have demonstrated that this compound exhibits robust anti-tumor activity in a variety of solid tumor models harboring mutations in the MAPK pathway, including BRAF, KRAS, and NRAS mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound selectively targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. In biochemical assays, this compound demonstrated potent inhibition of both ERK1 and ERK2 with an IC50 of 5 nM for both enzymes.[4][5][6] By inhibiting ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, both in the cytoplasm and the nucleus, which are critical for cell proliferation, survival, and differentiation.[1][2] A key pharmacodynamic biomarker for assessing this compound's activity is the inhibition of phosphorylation of p90 ribosomal S6 kinase (p-p90RSK1), a direct substrate of ERK.[1][2][4]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: MAPK/ERK Signaling Pathway and this compound's Point of Inhibition.

Preclinical Efficacy

The preclinical anti-tumor activity of this compound has been evaluated in a broad range of in vitro and in vivo models of solid tumors.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in cancer cell lines with alterations in the MAPK pathway. The sensitivity to this compound correlates with the presence of BRAF, KRAS, NRAS, or MEK1 mutations.[1]

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) for pRSK1 Inhibition |

| HCT116 | Colorectal Cancer | KRAS | 0.223 |

| Calu6 | NSCLC | KRAS | 0.200 |

| A375 | Melanoma | BRAF V600E | 0.054 |

| Colo-205 | Colorectal Cancer | BRAF V600E | 0.183 |

Data compiled from publicly available research.[7]

In Vivo Efficacy

Oral administration of this compound has shown significant, dose-dependent tumor growth inhibition and regression in various xenograft models of solid tumors.[1][2]

Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |

| HCT116 | Colorectal Cancer | KRAS | 100 mg/kg, QD | Significant | Dose-dependent inhibition |

| Colo205 | Colorectal Cancer | BRAF V600E | 100 mg/kg, QD | Significant | Tumor regression observed |

| SK-MEL-30 | Melanoma | NRAS | 100 mg/kg, QD | Significant | Potent tumor growth inhibition |

| MiaPaCa-2 | Pancreatic Cancer | KRAS | 100 mg/kg, QD | Significant | Well-tolerated |

| A375 (Vemurafenib-resistant) | Melanoma | BRAF V600E | 100 mg/kg, QD | Significant | Overcomes acquired resistance to BRAF inhibitors |

Data compiled from publicly available research.[1]

Experimental Protocols

The following protocols are based on methodologies reported in the preclinical evaluation of LY3214996.[1]

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Plating: Human solid tumor cell lines are seeded in 96-well black plates at a density of 3,000 cells per well and cultured for 24 hours in RPMI 1640 or DMEM supplemented with 10% FBS.

-

Compound Treatment: Cells are treated with vehicle (DMSO) or a nine-point dilution series of this compound (typically ranging from 0.001 to 10 µM) in a medium containing 0.1% DMSO and 5-10% FBS.

-

Incubation: The plates are incubated for 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The data is analyzed to determine the absolute IC50 values using appropriate software (e.g., XLfit).

Western Blotting for p-p90RSK1

-

Cell Lysis: Tumor cells are treated with this compound for a specified duration, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-p90RSK1 and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., Alexa Fluor 680).

-

Detection and Analysis: The blots are imaged using an infrared imaging system (e.g., LI-COR Odyssey). The band intensities are quantified to determine the extent of p-p90RSK1 inhibition.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice (8-12 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Cell Implantation: A suspension of 5 x 10^6 tumor cells in a 1:1 mixture with Matrigel (total volume of 0.2 mL) is injected subcutaneously into the right hind flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 150-250 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally at the specified doses and schedule.

-

Efficacy Assessment: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical development workflow for an anti-cancer agent like this compound.

Caption: General Preclinical Development Workflow for a Targeted Therapy.

Conclusion

The preclinical data for this compound (LY3214996) strongly support its development as a therapeutic agent for solid tumors with activated MAPK signaling pathways.[1][2] Its potent and selective inhibition of ERK1/2 translates to significant anti-tumor activity in both in vitro and in vivo models, including those that have developed resistance to upstream inhibitors.[1] The well-defined mechanism of action and the availability of a clear pharmacodynamic biomarker facilitate its clinical investigation. Based on this robust preclinical evidence, this compound has advanced into Phase I clinical trials.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Targeting MAPK Pathway Alterations: The Development and Efficacy of LY3214996, a Novel ERK1/2 Inhibitor in Cancer Therapy [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Temuterkib (LY3214996)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (also known as LY3214996) is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making this compound a promising candidate for targeted cancer therapy.[3][4] Preclinical studies have demonstrated its antitumor activity in a range of cancer models, particularly those with BRAF and RAS mutations.[1][2] These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound in animal models, focusing on formulation, administration, and experimental design.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

This compound selectively targets and inhibits the kinase activity of ERK1 and ERK2.[2] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the cellular processes of proliferation, differentiation, and survival that are often aberrantly activated in cancer cells. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize quantitative data from preclinical studies of this compound.

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line/PDX Model | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| Colorectal Cancer | HCT116 (KRAS mutant) | Athymic Nude | 100 mg/kg, PO, QD | 31% regression | [5] |

| Colorectal Cancer | Colo205 (BRAF mutant) | Athymic Nude | 100 mg/kg, PO, QD | 76% regression | [5] |

| Colorectal Cancer | SW48 (MEK1 mutant) | Athymic Nude | 100 mg/kg, PO, QD | 11% TGI (%dT/C) | [5] |

| Pancreatic Cancer | MiaPaCa-2 (KRAS mutant) | Athymic Nude | 100 mg/kg, PO, QD | 66% regression | [5] |

| NSCLC | Calu-6 (KRAS mutant) | Athymic Nude | 100 mg/kg, PO, QD | 54% regression | [5] |

| Melanoma | SK-MEL-30 (NRAS mutant) | Athymic Nude | 100 mg/kg, PO, QD | 1% TGI (%dT/C) | [5] |

| Colorectal Cancer | CTG-0652 (BRAF V600E PDX) | Not Specified | Not Specified | 83% TGI | [5] |

| RAS-mutant Lung Cancer | DFCI168 (NRAS Q61K PDX) | NSG | 50 mg/kg, PO, BID | Superior to 100 mg/kg QD | [4] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dosage | Route | Cmax | Tmax | AUC | Bioavailability | Reference |

| Dog | 16 mg/kg | Oral | Not Reported | Not Reported | 23800 nM*hr | 75.4% | [1] |

| Mouse | Not Specified | Not Specified | Rapid plasma elimination observed, informing BID dosing | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes two common methods for preparing this compound for oral gavage in mice.

Method A: DMSO/PEG300/Tween 80/Water Formulation

-

Materials:

-

This compound (LY3214996) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile deionized water (ddH2O)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 60 mg/mL. Ensure the powder is completely dissolved.

-

For a 1 mL final dosing solution, take 50 µL of the 60 mg/mL this compound stock solution.

-

Add the this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.

-

This formulation should be prepared fresh daily before administration.

-

Method B: Hydroxyethylcellulose/Tween 80 Formulation

-

Materials:

-

This compound (LY3214996) powder

-

Hydroxyethylcellulose (HEC), 1% (w/v) in sterile water

-

Tween 80 (Polysorbate 80), 0.25% (v/v) in sterile water

-

-

Procedure:

-

Prepare a 1% HEC solution by dissolving the appropriate amount of HEC powder in sterile water. This may require gentle heating and stirring.

-

Prepare a 0.25% Tween 80 solution by diluting Tween 80 in sterile water.

-

The vehicle is a mixture of 1% HEC and 0.25% Tween 80.

-

Weigh the required amount of this compound powder and suspend it in the prepared vehicle to achieve the desired final concentration for dosing. Vortex thoroughly before each administration to ensure a uniform suspension.

-

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

-

Animal Models:

-

Cell Lines:

-

Use cancer cell lines with known MAPK pathway alterations (e.g., BRAF or RAS mutations) such as HCT116, Colo205, A375, MiaPaCa-2, or Calu-6.[5]

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Dosing:

-

Administer this compound orally via gavage at the desired dose (e.g., 50-100 mg/kg).[4][5]

-

The dosing schedule can be once daily (QD) or twice daily (BID). Due to rapid plasma clearance in mice, BID dosing may be more effective at maintaining target inhibition.[4]

-

The control group should receive the vehicle solution.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study (typically 21-28 days).

-

Monitor the animals for any signs of toxicity. A significant loss of body weight (>15-20%) may indicate toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

At the end of the study, tumors and other tissues can be collected for pharmacodynamic and biomarker analysis (e.g., Western blot for p-RSK).

-

-

Safety and Toxicity Assessment

In preclinical studies, this compound has been generally well-tolerated.[1][2] The primary method for assessing toxicity in efficacy studies is the monitoring of body weight changes and general animal health. One study noted that while generally well-tolerated, some toxicity was observed in a specific Nf1flox/flox;PostnCre mouse model, which was not seen in other models or in human clinical trials.[6] For more detailed toxicity studies, a full histopathological analysis of major organs should be considered.

Conclusion

This compound is a promising ERK1/2 inhibitor with demonstrated in vivo efficacy. Proper formulation and a well-designed experimental protocol are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers initiating in vivo studies with this compound. It is recommended to perform pilot studies to determine the optimal dose and schedule for specific cancer models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. championsoncology.com [championsoncology.com]

- 6. researchgate.net [researchgate.net]

Application Notes: Optimal Concentration of Temuterkib for p-RSK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (LY3214996) is a potent and selective inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2][3][4] The primary mechanism of action involves the direct inhibition of ERK1/2 kinase activity, which in turn prevents the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] One of the key downstream substrates of ERK1/2 is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[6] By inhibiting ERK1/2, this compound effectively prevents the phosphorylation and activation of RSK1 (p-RSK1), making the measurement of p-RSK1 levels a reliable pharmacodynamic biomarker for assessing this compound's activity in both in vitro and in vivo models.[1][2] These notes provide essential data and protocols for determining the optimal concentration of this compound for the inhibition of p-RSK1.

Mechanism of Action: ERK1/2-RSK1 Signaling Pathway

This compound targets the MAPK/ERK signaling cascade. This pathway is frequently upregulated in various cancers, often due to mutations in BRAF or RAS genes.[1][5] Activated ERK1/2 phosphorylates and activates RSK1, which then modulates transcription and translation to promote cell growth and survival. This compound's inhibition of ERK1/2 blocks this entire downstream cascade.

Quantitative Data: Inhibitory Concentrations of this compound

The potency of this compound has been evaluated in various assays. The following table summarizes key quantitative data for its inhibitory activity. The optimal concentration for inhibiting p-RSK1 in cell-based assays is typically higher than the biochemical IC50 for ERK1/2 and should be determined empirically for each cell line. A starting range of 0.1 to 1 µM is recommended for cellular assays.

| Target | Assay Type | IC50 Value | Source |

| ERK1 | Cell-free biochemical | 5 nM | [1][2][4] |

| ERK2 | Cell-free biochemical | 5 nM | [1][2][4] |

| p-RSK1 | Cellular (unspecified) | 0.43 µM (430 nM) | [1] |

Experimental Protocols

In Vitro Kinase Assay for RSK1 Inhibition

This protocol describes how to measure the direct or indirect inhibitory effect of this compound on RSK1 activity using a luminescence-based assay that quantifies ADP production.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. SmallMolecules.com | this compound (LY3214996) (2mg) from selleckchem | SmallMolecules.com [smallmolecules.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Temuterkib Treatment in KRAS Mutant Colorectal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS mutations are prevalent in approximately 40-45% of colorectal cancers (CRC) and are associated with resistance to standard therapies, including anti-EGFR monoclonal antibodies. The KRAS oncogene, a key downstream effector of EGFR, drives tumor cell proliferation and survival primarily through the MAPK/ERK signaling pathway. While direct targeting of mutant KRAS has been a long-standing challenge, recent advancements have led to the development of inhibitors for specific KRAS mutations, such as KRAS G12C.

An alternative and complementary therapeutic strategy is the inhibition of downstream effectors in the MAPK pathway, irrespective of the specific KRAS mutation. Temuterkib (also known as LY3214996) is a potent and selective small molecule inhibitor of ERK1 and ERK2, the terminal kinases in the MAPK cascade. By blocking ERK1/2, this compound effectively abrogates the signaling output from oncogenic KRAS, leading to anti-tumor effects in KRAS-mutant preclinical models.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in KRAS mutant colorectal cancer models, including its mechanism of action, quantitative data on its efficacy as a monotherapy and in combination, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2 with an IC50 of 5 nM for both enzymes in biochemical assays[1]. In KRAS-mutant colorectal cancer, the constitutive activation of the RAS-RAF-MEK-ERK signaling pathway is a primary driver of tumorigenesis. This compound's mechanism of action involves the direct inhibition of ERK1/2, thereby preventing the phosphorylation of its numerous downstream substrates. This leads to the suppression of key cellular processes such as proliferation, survival, and differentiation, which are aberrantly activated in KRAS-driven cancers. The inhibition of the MAPK pathway by this compound can be monitored by assessing the phosphorylation status of downstream targets, such as p90 ribosomal S6 kinase (RSK).

Signaling Pathway and Experimental Workflow Diagrams